2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride
CAS No.: 1423029-27-9
Cat. No.: VC2943203
Molecular Formula: C11H13Cl2FN2S
Molecular Weight: 295.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1423029-27-9 |
|---|---|
| Molecular Formula | C11H13Cl2FN2S |
| Molecular Weight | 295.2 g/mol |
| IUPAC Name | 2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethanamine;dihydrochloride |
| Standard InChI | InChI=1S/C11H11FN2S.2ClH/c12-9-3-1-8(2-4-9)11-14-10(5-6-13)7-15-11;;/h1-4,7H,5-6,13H2;2*1H |
| Standard InChI Key | MLEIXWAFVNXLSJ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=NC(=CS2)CCN)F.Cl.Cl |
| Canonical SMILES | C1=CC(=CC=C1C2=NC(=CS2)CCN)F.Cl.Cl |
Introduction
Chemical Structure and Properties
Structural Characteristics
2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride consists of several key structural components that contribute to its biological activity. The central scaffold is the 1,3-thiazole ring, which is 2,4-disubstituted. At position 2, it bears a 4-fluorophenyl group, while position 4 is connected to an ethanamine side chain. The dihydrochloride form indicates that the compound exists as a salt with two hydrochloride molecules, which significantly affects its solubility and stability characteristics.
The presence of the fluorine atom in the para position of the phenyl ring is noteworthy, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity to target proteins. The ethanamine side chain provides a basic group that can participate in hydrogen bonding interactions with biological targets.
Chemical Identifiers and Physical Properties
The comprehensive chemical identification data for 2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride provides essential information for researchers working with this compound:
| Property | Value |
|---|---|
| CAS Number | 1423029-27-9 |
| Molecular Formula | C11H13Cl2FN2S |
| Molecular Weight | 295.2 g/mol |
| IUPAC Name | 2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethanamine;dihydrochloride |
| Standard InChI | InChI=1S/C11H11FN2S.2ClH/c12-9-3-1-8(2-4-9)11-14-10(5-6-13)7-15-11;;/h1-4,7H,5-6,13H2;2*1H |
| Standard InChIKey | MLEIXWAFVNXLSJ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=NC(=CS2)CCN)F.Cl.Cl |
| PubChem Compound ID | 71757464 |
This compound's dihydrochloride salt form typically improves water solubility compared to the free base, which is advantageous for pharmaceutical formulations. The salt form also generally enhances stability during storage and handling.
Synthetic Approaches
General Synthesis Strategies
The synthesis of 2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride and related thiazole derivatives typically involves several well-established methodologies in organic chemistry. The Hantzsch thiazole synthesis is one of the most common approaches for constructing the thiazole ring, followed by appropriate functionalization steps to introduce the desired substituents.
For compounds similar to 2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride, literature reports describe syntheses beginning with appropriate thiobenzamides or α-bromoketones as key starting materials. The dihydrochloride salt is typically formed in the final step by treating the free base with hydrochloric acid .
Specific Synthetic Methods
Based on the synthesis of related thiazole derivatives described in the literature, a potential synthetic route for 2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride might involve:
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Formation of a suitable thioamide intermediate from a 4-fluorobenzoic acid derivative
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Hantzsch reaction with an appropriate α-bromoketone containing a protected amine functionality
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Deprotection of the amine group
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Conversion to the dihydrochloride salt
For instance, in the synthesis of related compounds such as 2-{2-[3-(adamant-1-yl)-4-fluorophenyl]thiazol-4-yl}ethan-1-amine, researchers have employed Suzuki-Miyaura palladium-catalyzed coupling between boronic acids and 2-thiazole bromides, followed by hydrazinolysis of phthalimide-protected intermediates to obtain the deprotected amine .
Another approach used for similar compounds involves the conversion of cyano-amides to thioamides using sodium hydrosulfide and magnesium chloride in DMF, followed by Hantzsch thiazole synthesis .
Biological Activities and Pharmacological Properties
Antimicrobial Activity
Thiazole derivatives similar to 2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride have demonstrated significant antimicrobial properties. The presence of the thiazole ring and fluorophenyl substituent contributes to their effectiveness against various bacterial strains. While specific data on the antimicrobial activity of 2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride itself is limited in the provided search results, structurally related thiazole compounds have shown promising results in inhibiting bacterial growth.
Antiparasitic Properties
A notable biological activity observed in structurally similar compounds is their antiparasitic effect, particularly trypanocidal activity. For instance, related compounds such as 2-{2-[3-(adamant-1-yl)-4-fluorophenyl]thiazol-4-yl}ethan-1-amine (compound 1a) and certain 4-substituted-2[4-(adamant-1-yl)phenyl]thiazoles (compound 2a) exhibit trypanocidal activity with IC50 values of 0.42 μM and 0.80 μM, respectively .
These findings suggest that 2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride may also possess antiparasitic properties, although direct experimental data would be needed to confirm this potential activity.
Structure-Activity Relationships
Key Structural Features and Their Contributions
The biological activity of 2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride can be attributed to specific structural elements that interact with biological targets:
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Thiazole Ring: Serves as a rigid scaffold that positions substituents in specific spatial orientations, facilitating optimal interactions with biological targets. The nitrogen and sulfur atoms can also participate in hydrogen bonding and coordinate with metal ions in enzymes .
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4-Fluorophenyl Group: The fluorine substitution enhances metabolic stability and lipophilicity, potentially improving pharmacokinetic properties. Fluorine can also participate in unique interactions with protein targets through fluorine-hydrogen bonds or multipolar interactions.
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Ethanamine Side Chain: Provides a basic center that can form ionic interactions with acidic residues in target proteins. The flexibility of this chain allows the molecule to adapt its conformation for optimal binding.
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Dihydrochloride Salt Form: Improves solubility and bioavailability compared to the free base form, which is advantageous for pharmaceutical applications.
Comparison with Related Compounds
Comparing 2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride with structurally related compounds provides insights into how structural modifications affect biological activity:
This comparison highlights the importance of specific substituents in modulating biological activity. The addition of lipophilic groups such as adamantyl enhances trypanocidal activity, suggesting that modifications to 2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride might also result in compounds with improved or targeted biological properties .
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